molecular formula C18H28BNO2 B6263467 1-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine CAS No. 1447764-21-7

1-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine

Cat. No.: B6263467
CAS No.: 1447764-21-7
M. Wt: 301.2
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Description

1-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine is a chemical compound that features a piperidine ring attached to a phenyl group, which is further substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group

Preparation Methods

The synthesis of 1-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine typically involves the following steps:

    Formation of the Boronate Ester: The tetramethyl-1,3,2-dioxaborolan-2-yl group is introduced to the phenyl ring through a reaction with a boronic acid derivative.

    Coupling Reaction: The boronate ester is then coupled with a piperidine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

1-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, while the piperidine ring can participate in nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine has several scientific research applications:

    Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules, particularly in the formation of carbon-carbon bonds.

    Medicinal Chemistry: The compound may serve as a precursor for the development of pharmaceuticals, especially those targeting neurological disorders due to the presence of the piperidine ring.

    Materials Science: It can be utilized in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 1-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The piperidine ring can interact with various receptors in the nervous system, potentially modulating their activity.

Comparison with Similar Compounds

Similar compounds to 1-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine include:

    2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound lacks the piperidine ring but shares the boronate ester group.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: This simpler compound contains only the boronate ester group without the phenyl or piperidine rings.

The uniqueness of this compound lies in its combination of the boronate ester group with the piperidine ring, providing a versatile scaffold for various applications in chemistry and biology.

Properties

CAS No.

1447764-21-7

Molecular Formula

C18H28BNO2

Molecular Weight

301.2

Purity

95

Origin of Product

United States

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